Product packaging for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane(Cat. No.:CAS No. 1172-76-5)

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

Cat. No.: B073986
CAS No.: 1172-76-5
M. Wt: 394.7 g/mol
InChI Key: JNZRJYXUMDPPRK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a highly valuable organosilicon compound characterized by its sterically hindered disilane bridge. Its primary research applications lie in the fields of synthetic organic chemistry and materials science. This compound serves as a versatile precursor and reducing agent. A key reaction is its use in the reductive coupling of organic halides or carbonyl compounds, facilitated by its relatively weak silicon-silicon bond which can be cleaved under mild conditions. In materials science, it is investigated as a molecular building block for the synthesis of novel silicon-based polymers and dendrimers, where its rigid, three-dimensional structure can impart specific thermal and mechanical properties. Furthermore, its utility extends to mechanistic studies in organometallic chemistry, where it acts as a model substrate for understanding catalytic processes involving silicon-silicon bond activation and transfer. The presence of both methyl and phenyl substituents creates a unique electronic and steric environment, making it an excellent probe for studying structure-reactivity relationships in disilane chemistry. Researchers value this reagent for its ability to introduce the dimethylsilyl-diphenylsilyl moiety into more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26Si2 B073986 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane CAS No. 1172-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl-[methyl(diphenyl)silyl]-diphenylsilane
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InChI

InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZRJYXUMDPPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061578
Record name Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl-
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Molecular Weight

394.7 g/mol
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CAS No.

1172-76-5
Record name 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
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Record name 1,2-Dimethyltetraphenyldisilane
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Record name Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl-
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Record name Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl-
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Record name 1,2-dimethyl-1,1,2,2-tetraphenyldisilane
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Record name 1,2-DIMETHYLTETRAPHENYLDISILANE
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Theoretical and Computational Investigations of 1,2 Dimethyl 1,1,2,2 Tetraphenyldisilane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the behavior of organosilicon compounds. These methods allow for the detailed examination of molecular orbitals, bond energies, and the potential energy surfaces of reactions, providing a molecular-level understanding of their chemical reactivity.

DFT has been widely applied to study the mechanisms of reactions involving disilanes. By calculating the energies of reactants, products, transition states, and intermediates, a comprehensive picture of the reaction pathway can be constructed.

While direct DFT studies on the photolysis of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane are not extensively documented, theoretical investigations into closely related aryldisilanes and dimetallanes provide a robust framework for understanding its photochemical behavior. The photochemistry of aryldisilanes is known to proceed via the homolytic cleavage of the Si-Si bond, leading to the formation of silyl (B83357) radicals.

A theoretical study on the photolysis mechanisms of methylpentaphenyldimetallanes, which are structurally similar to this compound, has been performed using the M06-2X/6-311G(d) level of theory. This study reveals that the preferred reaction route for photolysis involves the following steps:

Excitation: The reactant molecule absorbs a photon, transitioning to an excited electronic state (Franck-Condon region).

Intersystem Crossing: The molecule then relaxes to a minimum on the triplet potential energy surface.

Transition State: From this triplet minimum, the molecule proceeds through a triplet transition state.

Intersystem Crossing to Ground State: Following the transition state, the system undergoes an intersystem crossing from the triplet to the singlet ground state.

Formation of Products: This leads to the formation of photoproducts, which can be either diradicals or singlet species.

The cleavage of the Si-Si bond in disilanes is a critical step in many of their reactions, including photolysis and thermolysis. Computational chemistry allows for the detailed characterization of the transition states and intermediates involved in these processes. For the photolytic cleavage of aryldisilanes, DFT calculations can map out the potential energy surface, identifying the geometry and energy of the transition state for Si-Si bond homolysis.

These calculations typically show an elongation of the Si-Si bond in the transition state structure, leading to the formation of two silyl radical intermediates. The stability of these intermediates is influenced by the nature of the substituents on the silicon atoms. In the case of this compound, the resulting methyl(diphenyl)silyl radicals would be stabilized by the phenyl groups. The table below summarizes the key species involved in the cleavage of a generic aryldisilane, as inferred from computational studies on analogous systems.

SpeciesDescriptionKey Computational Insights
Ground State ReactantThe stable disilane (B73854) molecule.Optimized geometry, electronic ground state energy.
Excited Triplet StateThe molecule after photoexcitation and intersystem crossing.Geometry and energy of the triplet minimum.
Triplet Transition StateThe energy maximum on the pathway to Si-Si bond cleavage on the triplet surface.Elongated Si-Si bond, imaginary frequency corresponding to Si-Si stretching.
Silyl Radical IntermediatesThe initial products of Si-Si bond homolysis.Optimized geometry, spin density distribution.
Final ProductsProducts formed from subsequent reactions of the silyl radicals.Relative energies of different possible products.

This table is a generalized representation based on studies of analogous dimetallanes.

Computational methods are highly effective for determining bond dissociation energies (BDEs) and assessing the relative stabilities of different molecular conformations or isomers. For this compound, such calculations would provide fundamental data on its thermodynamic properties.

The Si-Si bond is generally weaker than a C-C bond, and its strength is influenced by the electronic and steric effects of the substituents. Computational studies on a range of n-silanes have shown that the Si-Si bond dissociation enthalpy is approximately 310 kJ/mol, which is significantly lower than the Si-H bond energy of around 380 kJ/mol. The presence of bulky and electron-withdrawing phenyl groups, as in this compound, is expected to influence the Si-Si BDE. DFT calculations can precisely quantify these substituent effects.

The relative stability of different conformers, arising from rotation around the Si-Si bond, can also be assessed. While the energy barrier for rotation around the Si-Si bond in simple disilanes is low, the bulky phenyl groups in this compound would lead to more significant energy differences between staggered and eclipsed conformations.

The energetic landscape, or potential energy surface (PES), provides a comprehensive map of the energy of a molecular system as a function of its geometry. For the transformations of disilanes, theoretical predictions of the energetic landscape are crucial for understanding reaction pathways and predicting product distributions.

By mapping the PES for the photolysis of this compound, one could visualize the entire reaction from photoexcitation to the formation of final products. This would involve locating all relevant minima (reactants, intermediates, products) and saddle points (transition states) on the potential energy surface. Such a landscape would reveal the activation barriers for different reaction channels, allowing for a prediction of the most favorable pathways. For instance, the PES would show the energetic profile for the homolytic cleavage of the Si-Si bond, as well as potential subsequent reactions of the resulting silyl radicals, such as disproportionation or recombination.

The photolysis of aryldisilanes is a known route to reactive silicon species, including silyl radicals and silenes (compounds with a Si=C double bond). Computational modeling plays a key role in understanding the structure, stability, and reactivity of these transient species.

Upon photolytic cleavage of the Si-Si bond in this compound, two methyl(diphenyl)silyl radicals are formed. Computational studies can model the geometry of these radicals, which are known to be pyramidal rather than planar, and their electronic structure, including the distribution of the unpaired electron (spin density).

Furthermore, these silyl radicals can undergo subsequent reactions. One important pathway for aryldisilanes is the formation of silenes. This is thought to occur through a disproportionation reaction between two silyl radicals or through rearrangement of a silyl radical. DFT calculations can be used to model the transition states and energetics of these processes, providing insight into the mechanism of silene formation. The table below outlines the key reactive silicon species that can be modeled from the photolysis of this compound.

Reactive SpeciesFormulaDescriptionComputational Modeling Focus
Methyl(diphenyl)silyl radical(C₆H₅)₂CH₃Si•A radical intermediate formed from the homolytic cleavage of the Si-Si bond.Geometry (pyramidal), spin density distribution, stability.
Silene(C₆H₅)₂Si=CH₂A reactive intermediate with a silicon-carbon double bond, potentially formed from the silyl radical.Geometry of the Si=C bond, electronic structure, reaction pathways for its formation.

This table presents plausible reactive species based on the known chemistry of aryldisilanes.

Influence of Substituent Effects on Electronic Structure and Reactivity

The electronic structure and reactivity of the Si-Si bond in this compound are significantly influenced by its substituents: the electron-donating methyl groups and the electron-withdrawing, sterically bulky phenyl groups.

The silicon-silicon (Si-Si) sigma (σ) bond constitutes the Highest Occupied Molecular Orbital (HOMO), making it the primary site for oxidation. The energy of this HOMO is a key determinant of the molecule's ionization potential and its reactivity towards electrophiles. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is typically a combination of sigma-antibonding (σ) orbitals of the silicon framework and pi-antibonding (π) orbitals of the phenyl groups. The energy gap between the HOMO and LUMO influences the electronic absorption properties and the kinetic stability of the molecule.

Methyl Group Effects: The methyl (-CH₃) groups are classic σ-donors. Through inductive effects, they increase the electron density on the silicon atoms. This has two primary consequences:

HOMO Destabilization: The electron donation raises the energy of the Si-Si σ HOMO. A higher HOMO energy level suggests a lower ionization potential, making the molecule more susceptible to oxidation.

Increased Nucleophilicity: The increased electron density on the silicon centers enhances their nucleophilic character.

Phenyl Group Effects: The phenyl (-C₆H₅) groups introduce more complex electronic and steric effects:

σ–π Conjugation: The Si-Si σ orbital can interact with the π-system of the phenyl rings. This σ–π conjugation is a known phenomenon in aryldisilanes and can lead to a delocalization of the σ-electrons, which stabilizes the HOMO to some extent but also creates unique electronic transitions. nih.gov The HOMO energy level of a Si-Si bond is often close to that of a phenyl group, allowing for strong interaction. nih.gov

Inductive Withdrawal: The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³-hybridized silicon atom, leading to a net inductive electron withdrawal from the silicon, which can partially counteract the effect of the methyl groups.

Computational studies on substituted siloles and other organosilanes have demonstrated that the interplay between electron-donating and electron-withdrawing groups allows for the fine-tuning of frontier orbital energies. nih.govmdpi.com For this compound, the balance between the donating methyl groups and the withdrawing/conjugating phenyl groups determines the precise energies of the HOMO and LUMO. This balance affects not only the reactivity in ground-state reactions but also its behavior upon photoexcitation.

The cleavage of the Si-Si bond is a characteristic reaction of disilanes. Theoretical studies on related systems show that this cleavage can proceed homolytically to form silyl radicals or heterolytically. The nature of the substituents dictates the favorability of each pathway. acs.org The presence of phenyl groups can stabilize silyl radical intermediates through delocalization, potentially favoring a radical-mediated reaction pathway under appropriate conditions.

Table 1: Predicted Influence of Substituents on Electronic Properties of this compound
SubstituentElectronic EffectImpact on HOMO (Si-Si σ)Impact on LUMO (Si-σ/Phenyl-π)Predicted Effect on Reactivity
Methyl (-CH₃)σ-Donating (Inductive)Energy Increase (Destabilization)Minor Energy IncreaseIncreases susceptibility to oxidation
Phenyl (-C₆H₅)σ-Withdrawing (Inductive), π-ConjugatingStabilization via σ–π conjugationEnergy Decrease (Stabilization)Reduces HOMO-LUMO gap; Steric hindrance decreases reaction rates

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For organosilicon systems, MD simulations provide valuable insights into their behavior in condensed phases, their role as precursors in materials synthesis, and their self-assembly tendencies. rsc.orgnih.gov

Simulations of Silicon-Containing Precursors in Material Formation Processes

Organosilicon molecules like this compound can serve as single-source precursors for the chemical vapor deposition (CVD) of silicon-based materials, such as silicon carbide (SiC) or silicon carbonitride (SiCN). MD simulations can model the initial stages of these processes.

In a typical simulation, the precursor molecules are placed in a simulation box under conditions of high temperature and pressure mimicking a CVD reactor. The simulations can track:

Thermal Decomposition: The trajectories of atoms can reveal the weakest bonds and the most likely fragmentation pathways of the precursor molecule at high temperatures. For this compound, this would likely involve the cleavage of the Si-Si bond or Si-C bonds.

Gas-Phase Reactions: Simulations can model the interactions and reactions between fragmented species in the gas phase, which are crucial steps in forming the clusters that eventually deposit on a substrate.

Surface Adsorption and Film Growth: MD can simulate how the precursor or its fragments adsorb onto a substrate surface and subsequently react to form a thin film, providing an atomistic view of the growth mechanism.

Studies on related phenyl-containing polysiloxanes show that the presence of phenyl groups significantly impacts chain dynamics and intermolecular interactions, which are critical factors in the formation of materials. rsc.orgrsc.org

Intermolecular Interactions and Self-Assembly Propensities

In solution or in the solid state, molecules of this compound interact through non-covalent forces. MD simulations can elucidate the nature and strength of these interactions, which govern the compound's physical properties and its tendency to form ordered structures.

Intermolecular Forces: The primary intermolecular interactions for this molecule are van der Waals forces. The large, polarizable phenyl groups can lead to significant dispersion forces and potential π-stacking interactions between adjacent molecules. MD simulations can quantify these interactions and predict how they influence the packing in a crystal lattice or aggregation in solution.

Self-Assembly: While the quasi-spherical and bulky nature of the molecule might not favor traditional liquid crystal phases, specific intermolecular interactions could lead to the formation of well-defined aggregates or clusters in solution. MD simulations of similar systems, such as alkylsilanes on surfaces or surfactants with silica (B1680970) precursors, have been used to successfully model self-assembly processes that are driven by a balance of hydrophobic, hydrophilic, and van der Waals interactions. researchgate.netstrath.ac.uk Simulations on phenyl polysiloxanes have shown that attraction between adjacent phenyl groups strengthens both intra- and intermolecular interactions, influencing the material's properties. nih.govsemanticscholar.org

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
Simulation FocusSystem ModeledKey Insights Obtainable
Material Precursor BehaviorMolecule at high temperature/pressure (gas phase)Thermal decomposition pathways, Si-Si bond stability, formation of gas-phase clusters for CVD
Intermolecular InteractionsMultiple molecules in a simulation box (condensed phase)Quantification of van der Waals forces, role of π-stacking, prediction of bulk properties (e.g., density)
Self-AssemblyMolecules in a solvent or on a surfacePropensity to form aggregates, structure of molecular clusters, influence of solvent on assembly

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Standard one-dimensional ¹H and ¹³C NMR spectra are used to confirm the presence of the key functional groups: the methyl (–CH₃) and phenyl (–C₆H₅) moieties attached to the silicon atoms. nih.gov In the ¹H NMR spectrum, the methyl protons would appear as a singlet, while the phenyl protons would produce complex multiplets in the aromatic region of the spectrum. The ¹³C NMR spectrum would show distinct signals for the methyl carbons and the different carbons of the phenyl groups (ipso, ortho, meta, para), with the number of signals reflecting the molecule's symmetry. Furthermore, ²⁹Si NMR provides direct information about the silicon environment, which is critical for characterizing organosilicon compounds.

In situ NMR spectroscopy is a powerful, non-invasive method for monitoring chemical reactions in real-time directly within the NMR tube. nih.gov This technique allows for the quantitative analysis of species as a reaction progresses, providing valuable kinetic data and insight into the reaction mechanism. For reactions involving this compound, such as its synthesis or its cleavage under specific conditions, in situ NMR can track the disappearance of reactant signals and the concurrent appearance of product signals. By acquiring spectra at regular intervals, concentration profiles for each species can be generated, from which reaction rates and orders can be determined. This approach is particularly useful for identifying and characterizing transient intermediates that might not be detectable by conventional offline analysis.

While this compound itself is achiral, its reaction products may contain stereocenters. Advanced NMR techniques are crucial for determining the relative or absolute stereochemistry of these products. Two-dimensional (2D) NMR experiments provide detailed information about connectivity and spatial relationships within a molecule.

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity within spin systems, such as the protons on the phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity, providing critical information about the 3D structure and conformation of molecules. These techniques are indispensable for the complete structural and stereochemical characterization of complex molecules derived from this compound.

Mass Spectrometry (MS) for Identification of Reaction Products and Intermediates

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of reaction components. For this compound, high-resolution mass spectrometry (HRMS) can validate its molecular formula, C₂₆H₂₆Si₂, by providing a highly accurate mass measurement.

In mechanistic studies, MS is particularly effective for identifying reaction products and transient intermediates. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides structural clues. A key fragmentation pathway for this disilane (B73854) is the homolytic or heterolytic cleavage of the central Si-Si bond. The GC-MS data shows a molecular ion peak [M]⁺ at m/z 394 and a base peak at m/z 197, which corresponds to the stable diphenyl(methyl)silyl cation, [Ph₂SiMe]⁺. nih.gov This fragmentation strongly supports the proposed structure.

m/z ValueRelative IntensityProposed Fragment Ion
3947.90%[C₂₆H₂₆Si₂]⁺ (Molecular Ion)
19799.99%[C₁₃H₁₃Si]⁺ (Base Peak)
10525.40%[C₇H₅O]⁺ or [C₈H₉]⁺ (rearrangement)
19810.60%Isotope peak for [C₁₃H₁₃Si]⁺
1197.70%[C₇H₄Si]⁺ (rearrangement)

Electron Spin Resonance (ESR) Spectroscopy for Silyl (B83357) Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. The Si-Si bond in disilanes can undergo homolytic cleavage upon exposure to ultraviolet (UV) light or heat, generating two silyl radicals. In the case of this compound, this cleavage would produce the diphenyl(methyl)silyl radical (Ph₂SiMe•).

ESR spectroscopy can directly detect this radical intermediate, providing crucial evidence for a radical-based reaction mechanism. The ESR spectrum's hyperfine structure, which results from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), can confirm the radical's identity. Due to the often short lifetimes of such radicals, a technique called spin trapping is frequently employed. A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient silyl radical to form a much more stable nitroxide radical adduct, which can be more easily detected and characterized by ESR. semanticscholar.org

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for unambiguously determining the three-dimensional molecular structure of crystalline compounds. For this compound, which exists as a white crystalline powder, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles in the solid state. chemimpex.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies and Kinetic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly relevant for compounds like this compound that contain chromophores—in this case, the four phenyl rings. The π-electrons within the phenyl groups undergo π→π* electronic transitions upon absorbing UV light.

This absorption is fundamental to any photochemical studies involving the compound, as it determines the specific wavelengths of light required to initiate a reaction, such as the homolytic cleavage of the Si-Si bond. The maximum absorption wavelength (λmax) is a key parameter for designing such experiments. For this compound, the λmax has been reported in cyclohexane. tcichemicals.com

ParameterValueSolvent
λmax239 nmCyclohexane

Beyond identifying the optimal wavelength for photolysis, UV-Vis spectroscopy is also a powerful tool for kinetic analysis. By monitoring the change in absorbance at a specific wavelength (e.g., the λmax of the reactant) over time, the rate of a reaction can be determined. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the straightforward calculation of reaction kinetics.

Absence of Specific Research Data Precludes Article Generation

A thorough investigation for scholarly articles and research data concerning the use of infrared (IR) spectroscopy for the mechanistic elucidation of reactions involving "this compound" has revealed a significant lack of specific findings in the public domain. While general principles of IR spectroscopy in monitoring chemical reactions are well-established, detailed studies focusing on the functional group evolution of this particular compound during reactions are not presently available through extensive searches of scientific databases.

The initial objective was to construct a detailed article section titled "5.6. Infrared (IR) Spectroscopy for Functional Group Evolution during Reactions," complete with data tables and in-depth research findings. This would typically involve analyzing reactions such as the cleavage of the silicon-silicon bond or reactions at the silicon-methyl or silicon-phenyl groups. The application of in-situ IR spectroscopy would allow for the real-time tracking of vibrational frequency changes corresponding to the disappearance of reactants and the appearance of intermediates and products.

For instance, in a hypothetical reaction involving the oxidation of this compound, one would expect to monitor the disappearance of the characteristic Si-Si bond vibrations and the emergence of new bands corresponding to Si-O-Si (siloxane) linkages. Similarly, reactions leading to the formation of silyl halides would show the appearance of Si-halogen stretching frequencies. However, without published research specifically detailing such reactions for this compound, the generation of a scientifically accurate and data-supported article section is not feasible.

The creation of hypothetical data or the extrapolation from loosely related compounds would not meet the required standards of scientific accuracy and would constitute a misrepresentation of the available research landscape. Therefore, until such specific research is published and becomes accessible, the development of the requested article section with the required level of detail, including data tables and specific research findings, cannot be fulfilled.

Research Applications and Advanced Materials Science Incorporating 1,2 Dimethyl 1,1,2,2 Tetraphenyldisilane

Precursor in Advanced Silicon-Based Materials Synthesis

1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is a key starting material in the synthesis of a variety of advanced silicon-based materials. chemimpex.com Its utility stems from its ability to introduce a precise arrangement of silicon and carbon atoms into a material's structure.

This compound serves as a precursor for silicon-based materials that are fundamental to the electronics industry. chemimpex.com Materials derived from it are pivotal in the manufacturing of semiconductors and solar cells. chemimpex.com The controlled decomposition of this compound allows for the deposition of silicon-containing layers, a crucial step in building the complex architecture of modern electronic devices.

In the field of polymer chemistry, researchers utilize this compound to synthesize advanced silicone polymers and composites. chemimpex.comcymitquimica.com Its incorporation into polymer chains can significantly enhance the mechanical properties and thermal stability of the resulting materials. chemimpex.com The phenyl groups contribute to rigidity and high-temperature resistance, while the disilane (B73854) core offers a unique point of reactivity for polymerization and cross-linking. This makes it suitable for developing high-performance coatings, sealants, and adhesives for demanding sectors like the automotive and electronics industries. chemimpex.com

The compound is also valuable in nanotechnology, where it functions as a precursor for creating silicon-based nanostructures. chemimpex.com Its unique properties facilitate the development of innovative materials with precisely tailored functionalities at the nanoscale. chemimpex.com This application is critical for researchers aiming to push the boundaries of material science, with potential uses in fields ranging from electronics to medicine.

Research has highlighted the effectiveness of this compound in chemical vapor deposition (CVD) processes to produce silicon carbide (SiC) thin films. Silicon carbide is a highly sought-after semiconductor material for high-power and high-temperature electronic devices due to its large band gap, high thermal conductivity, and high breakdown voltage. dtic.mil A significant challenge in SiC film production is reproducibly growing stoichiometric films without excess silicon or carbon. dtic.mil Using a single-source precursor like this compound, which contains both silicon and carbon, can help overcome this challenge by ensuring the delivery of constituent elements in a fixed ratio to the substrate surface. This approach can lead to the growth of higher quality SiC films, thereby enhancing the performance of electronic devices. dtic.mil

Application AreaRole of this compoundResulting Material/Product
Electronics PrecursorSemiconductors, Solar Cells
Polymers Monomer/AdditiveHigh-performance silicone polymers, Composites
Nanotechnology PrecursorSilicon-based nanostructures
Thin Films CVD PrecursorSilicon Carbide (SiC) thin films

Role in Specialized Organic Synthesis as a Versatile Reagent

Beyond its role as a precursor, this compound is also employed as a versatile reagent in specialized organic synthesis. chemimpex.com

In organic chemistry, the compound facilitates the formation of complex organic molecules. chemimpex.com Its Si-Si bond can be selectively cleaved to generate reactive silyl (B83357) radicals or anions, which can then participate in a variety of chemical transformations. This reactivity is particularly useful in the synthesis of intricate molecular structures, such as those required in the pharmaceutical industry. chemimpex.com It allows chemists to construct challenging carbon-silicon and other bonds, enabling the assembly of novel compounds with potential therapeutic applications.

Contribution to Advanced Radical Chemistry Methodologies

This compound serves as a significant contributor to advanced radical chemistry methodologies, primarily by acting as a radical initiator. The silicon-silicon (Si-Si) bond within the molecule can undergo homolytic cleavage, particularly under UV irradiation, to generate silyl radicals (•SiMePh₂). This process is foundational to its utility in various radical-mediated reactions.

Theoretical studies have indicated that photolysis occurs through triplet-state intermediates, which then leads to the formation of the reactive silyl radicals. These generated radicals can subsequently participate in a variety of chemical transformations. Experimental evidence supports this radical mechanism; for instance, radical trapping experiments using TEMPO have been shown to reduce reaction yields from 95% to just 10%, confirming the presence of radical intermediates.

A key application of this compound is in intramolecular ipso-substitution reactions, where it demonstrates advantages over traditional radical initiators like tributyltin hydride (Bu₃SnH). Its stable disilane structure helps to minimize toxicity and undesirable side reactions. For example, it has been successfully used to facilitate the formation of biaryl structures in sulfonamide derivatives, achieving higher yields (67%) compared to other silane (B1218182) reagents such as diphenylsilane (B1312307) (Ph₂SiH₂) or tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH).

Furthermore, this compound functions as a stoichiometric oxidizer in the conversion of hydrazines to 2-tetrazenes, a transformation proposed to proceed via a radical chain mechanism.

Table 1: Comparative Yields in Biaryl Formation

Radical Initiator Yield (%)
This compound 67
Diphenylsilane (Ph₂SiH₂) <67
Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) <67

Table 2: Oxidation of Phenylhydrazine

Substrate Conditions Product Yield (%)
Phenylhydrazine THF, 25°C, 12h 1,2-Diphenyltetrazene 89

Surface Modification and Interfacial Science Applications

The unique chemical structure of this compound makes it highly effective for applications in surface modification and interfacial science. chemimpex.com Its utility in this field is primarily centered on its ability to alter the surface properties of materials to enhance adhesion and compatibility, which is particularly crucial in the production of high-performance composite materials for industries like aerospace and automotive. chemimpex.com

Enhancement of Adhesion and Compatibility in Composite Systems

Research has demonstrated tangible benefits from using this compound in composite systems. For instance, its application in aerospace composites has led to a notable 20% improvement in interfacial strength. It is also utilized for the functionalization of nanoparticles, which results in stable dispersions within epoxy resins, preventing agglomeration and ensuring a homogeneous composite structure.

Table 3: Effect on Interfacial Strength in Composite Systems

Application Area Improvement Observed
Aerospace Composites 20% increase in interfacial strength
Nanoparticle/Epoxy Resins Creation of stable dispersions

Q & A

Q. What are the established synthetic routes for 1,2-dimethyl-1,1,2,2-tetraphenyldisilane, and how can purity be optimized?

The compound is synthesized via catalytic cracking reactions, such as the reaction of 1,2-dimethyl-1,1,2,2-tetrachlorodisilane with halobenzene in the presence of catalysts like aluminum chloride . Purity optimization involves column chromatography or preparative thin-layer chromatography (TLC) using hexane/ethyl acetate gradients (4:1 or 10:1), followed by NMR and mass spectrometry for validation .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming silicon-phenyl bonding and methyl group environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve steric effects from the tetraphenyl groups .

Q. How should researchers handle and store this compound to prevent degradation?

The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at –20°C. Use anhydrous solvents (e.g., m-xylene) in reactions to avoid hydrolysis of Si–Si bonds .

Advanced Research Questions

Q. What role does this compound play in radical-mediated reactions, and how does it compare to other silane reagents?

The compound acts as a radical initiator in intramolecular ipso-substitution reactions. Unlike tributyltin hydride (Bu₃SnH), it minimizes toxicity and side reactions due to its stable disilane structure. For example, it facilitates biaryl formation in sulfonamide derivatives with higher yields (67%) compared to Ph₂SiH₂ or (Me₃Si)₃SiH .

Q. How can computational modeling predict the reactivity of this disilane in novel reaction systems?

Density functional theory (DFT) calculations can model Si–Si bond dissociation energies (~300 kJ/mol) and electron distribution in phenyl-substituted disilanes. These models guide experimental design for reactions requiring controlled radical generation, such as C–H functionalization .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

Discrepancies often arise from solvent polarity, temperature gradients, or reagent ratios. For instance, AIBN-initiated reactions in m-xylene at reflux (138°C) require dropwise addition over 22 hours for optimal radical propagation. Systematic replication of conditions (e.g., solvent purity, degassing protocols) is essential .

Q. How does steric hindrance from tetraphenyl groups influence reaction pathways?

The bulky phenyl groups limit accessibility to the Si–Si bond, favoring intramolecular over intermolecular reactions. This steric effect is demonstrated in aryl sulfonamide cyclization, where 1,5-ipso-substitution dominates over alternative pathways .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing derivatives of this disilane?

  • Step 1: Use stoichiometric excess of phenylating agents (e.g., PhMgBr) to ensure complete substitution of chlorides in precursor disilanes .
  • Step 2: Monitor reaction progress via GC-MS or in situ IR spectroscopy to detect Si–Cl bond consumption .
  • Step 3: Purify via recrystallization from ethanol/hexane mixtures to remove unreacted precursors .

Q. How can researchers validate the environmental stability of this compound in long-term studies?

Accelerated aging tests under controlled humidity (30–80% RH) and UV exposure (254 nm) quantify decomposition products (e.g., silanols) via HPLC-MS. Comparative studies with analogous disilanes (e.g., Ph₄Si₂H₂) reveal degradation kinetics .

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Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Reactant of Route 2
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane

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